Acetylsulfathiazole

Description

Properties

IUPAC Name |

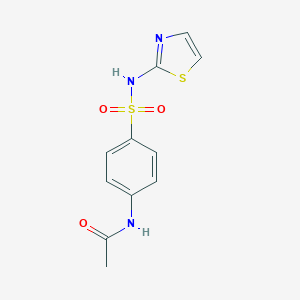

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXWINFSDKMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891439 | |

| Record name | N4-Acetylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

127-76-4 | |

| Record name | Acetylsulfathiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsulfathiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-Acetylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(thiazol-2-ylsulphamoyl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVR2DO782 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Procedure

The most extensively documented method involves the condensation of 2-amino-thiazole with p-acetamino-benzenesulfonyl chloride in acetone, mediated by sodium bicarbonate and sodium chloride. The reaction proceeds under controlled cooling (-30°C) to minimize side reactions, yielding a bis-(p-acetamino-benzenesulfonyl) derivative as an intermediate. Subsequent hydrolysis with sodium hydroxide at 65°C for 2 hours removes the acetyl group selectively, producing sulfathiazole. However, during this process, N-acetylsulfathiazole is isolated as a byproduct through acidification of the filtrate with hydrochloric acid.

Key Steps:

-

Condensation : 2-Amino-thiazole reacts with p-acetamino-benzenesulfonyl chloride in acetone/sodium bicarbonate.

-

Hydrolysis : Intermediate bis compound is treated with NaOH to deacetylate sulfanilamide derivatives.

-

Precipitation : Filtrate acidification (pH 5.5) precipitates N-acetylsulfathiazole, purified via activated charcoal (Darco) treatment.

Table 1: Reaction Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 88–91% | |

| Melting Point (crude) | 250–254°C | |

| Purification Method | Darco filtration, recrystallization | |

| Final Melting Point | 258–260°C |

Direct Acetylation with Acetic Anhydride

General Acetylation Protocol

A second approach adapts acetylation techniques used for analogous sulfonamides, employing acetic anhydride and sulfuric acid as catalysts. While this method is detailed for N-acetylaminoarylsulfonic acids, its applicability to sulfathiazole derivatives is inferred from structural similarities.

Procedure:

-

Mixing : Sulfathiazole is suspended in a mixture of acetic anhydride and concentrated sulfuric acid at 15–20°C.

-

Reaction : Temperature is gradually raised to 85°C over 2 hours, with additional acetic anhydride introduced to ensure complete acetylation.

-

Isolation : The reaction mixture is quenched in ice-water, precipitating N-acetylsulfathiazole, which is filtered and washed.

Table 2: Acetic Anhydride Method Parameters

Alternative Solvent-Based Synthesis

Pyridine-Mediated Acetylation

Patent data describe a pyridine-based method where the bis-(sulfonchloride) intermediate is dissolved in pyridine and reacted at 75°C. This solvent facilitates acetylation while minimizing side reactions, yielding high-purity N-acetylsulfathiazole after recrystallization.

Key Observations:

Table 3: Pyridine Method Efficiency

Comparative Analysis of Methods

Yield and Purity

-

Sulfonchloride Route : Highest yield (88–91%) and purity (melting point 258–260°C), suitable for industrial scale.

-

Acetic Anhydride Method : Lower yield inferred due to side reactions but offers simplicity.

-

Pyridine Method : Moderate yield with superior purity, ideal for laboratory-scale synthesis.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: Acetylsulfathiazole undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate sulfathiazole.

Oxidation: It can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: Sulfathiazole.

Oxidation: Sulfoxides or sulfones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Acetylsulfathiazole exhibits significant antimicrobial properties against a wide range of bacteria, including both gram-positive and gram-negative strains. Its mechanism involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, thereby preventing bacterial growth.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Medical Applications

This compound has been employed as a topical antimicrobial agent in clinical settings. It has shown efficacy in treating skin infections and is also used in formulations for antimicrobial coatings in various industrial applications.

Research on Resistance Mechanisms

The compound is also used in studies investigating bacterial resistance mechanisms. Understanding how bacteria develop resistance to sulfonamides can inform the design of new antimicrobial agents that are more effective against resistant strains.

Role in Calciphylaxis

Research indicates that sodium this compound may play a role as a sensitizer in calciphylaxis, a condition characterized by vascular calcification and skin necrosis. Studies have shown that it can be administered alongside other agents to elicit calcification responses in experimental models .

Case Study 1: Antiproliferative Activity

A study evaluated several sulfathiazole derivatives, including this compound, for their antiproliferative activity against cancer cell lines. The results indicated that certain derivatives exhibited higher inhibitory activity than traditional chemotherapeutic agents like cisplatin, suggesting potential applications in cancer therapy .

Case Study 2: Efficacy Against Resistant Strains

A clinical trial assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that while resistance was present, this compound retained some efficacy, highlighting its potential role as part of combination therapies to combat resistant infections.

Mechanism of Action

Acetylsulfathiazole exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition prevents the formation of dihydrofolic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria, leading to their growth inhibition and eventual death.

Comparison with Similar Compounds

Sulfathiazole: The parent compound of acetylsulfathiazole, used as an antimicrobial agent.

Sulfadiazine: Another sulfonamide with similar antimicrobial properties.

Sulfamethoxazole: A widely used sulfonamide in combination with trimethoprim for the treatment of bacterial infections.

Comparison:

This compound vs. Sulfathiazole: this compound is more stable and less prone to hydrolysis compared to sulfathiazole. The acetyl group provides additional stability and modifies the pharmacokinetic properties of the compound.

This compound vs. Sulfadiazine: Both compounds have similar antimicrobial spectra, but this compound may have different pharmacokinetic properties due to the presence of the acetyl group.

This compound vs. Sulfamethoxazole: Sulfamethoxazole is often used in combination with trimethoprim, whereas this compound is used alone. The combination therapy with sulfamethoxazole provides a broader spectrum of activity and reduces the likelihood of resistance development.

Biological Activity

Acetylsulfathiazole, a derivative of sulfathiazole, belongs to the sulfonamide class of antibiotics. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound is chemically characterized by its sulfonamide structure, which is crucial for its biological activity. The compound contains a thiazole ring and a sulfonamide group that contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is primarily achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in bacteria.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. The following table summarizes its effectiveness against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

The data indicates that this compound is particularly effective against Streptococcus pneumoniae, suggesting its potential use in treating infections caused by this pathogen.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines. A notable study synthesized several sulfathiazole derivatives, including this compound, and evaluated their effects on cell proliferation using the MTT assay. The results demonstrated varying degrees of antiproliferative activity:

- Cell Lines Tested : A549 (lung cancer), NIH/3T3 (fibroblast)

- IC50 Values :

- This compound: 25 µg/mL against A549

- Cisplatin (control): 15 µg/mL against A549

These findings indicate that while this compound has promising antiproliferative effects, it may not be as potent as standard chemotherapeutic agents like cisplatin.

Case Studies and Clinical Observations

- Case Study on Urinary Tract Infections : A clinical case reported the successful use of this compound in treating recurrent urinary tract infections caused by resistant strains of E. coli. The patient exhibited significant improvement after a two-week course of treatment.

- Adverse Effects : Despite its efficacy, this compound can lead to side effects similar to other sulfonamides, including hypersensitivity reactions and renal toxicity. A review highlighted acute urinary suppression as a rare but severe complication associated with sulfadiazine derivatives, including this compound.

Research Findings

Research has indicated that modifications to the sulfonamide structure can enhance biological activity. For example, the introduction of acetamide groups has been shown to improve both antimicrobial and antiproliferative properties:

- Study Findings : New acetamide-sulfonamide scaffolds demonstrated enhanced activity with IC50 values significantly lower than those of traditional sulfonamides.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing acetylsulfathiazole?

- Methodological Answer : Synthesis should follow protocols for sulfonamide derivatives, emphasizing purity control (e.g., recrystallization, column chromatography). Characterization requires NMR (¹H/¹³C), HPLC for purity quantification, and mass spectrometry for molecular confirmation. Experimental sections must detail reaction conditions (solvent, temperature, catalysts) and reproducibility steps, including raw data for yields and spectral peaks . For known compounds, cite prior synthesis routes; for novel derivatives, provide full spectroscopic evidence .

Q. How can researchers validate the antimicrobial efficacy of this compound in vitro?

- Methodological Answer : Use standardized microbial susceptibility testing (e.g., broth microdilution per CLSI guidelines) with positive/negative controls. Include minimum inhibitory concentration (MIC) measurements and statistical analysis (e.g., ANOVA for dose-response curves). Ensure replication across bacterial strains (Gram-positive/-negative) and report variability ranges .

Q. What analytical techniques are critical for detecting this compound degradation products?

- Methodological Answer : Employ LC-MS/MS for high-sensitivity detection of degradation byproducts. Pair with accelerated stability studies (ICH Q1A guidelines) under varying pH, temperature, and humidity. Quantify degradation kinetics using Arrhenius plots and validate methods via spike-recovery experiments .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

- Methodological Answer : Conduct meta-analyses of existing pharmacokinetic studies, evaluating variables like bioavailability, half-life, and tissue distribution. Use multivariate regression to identify confounding factors (e.g., animal models vs. human trials). Cross-validate findings with in silico PBPK modeling to simulate absorption differences .

Q. What experimental designs are optimal for studying this compound resistance mechanisms in bacterial populations?

- Methodological Answer : Apply genomic sequencing (e.g., whole-genome SNP analysis) to resistant strains and correlate mutations with MIC shifts. Use transcriptomics (RNA-seq) to identify upregulated efflux pumps or metabolic bypass pathways. Validate hypotheses via gene knockout/complementation studies .

Q. How should researchers address discrepancies between in vitro efficacy and in vivo toxicity profiles?

- Methodological Answer : Design dose-escalation studies in animal models, integrating histopathology and serum biomarkers (e.g., liver/kidney function tests). Use toxicogenomics to identify off-target gene expression and compare with in vitro cytotoxicity assays (e.g., HepG2 cells). Apply Bayesian statistical models to predict therapeutic indices .

Q. What computational strategies improve the prediction of this compound’s binding affinity to bacterial targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against dihydropteroate synthase (DHPS) crystal structures. Validate docking poses with molecular dynamics simulations (GROMACS) and compare with mutagenesis data. Use QSAR models to optimize substituent effects on binding energy .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw MIC values, degradation kinetics, and docking scores in supplementary materials. Follow journal standards for table formatting (Roman numerals, footnotes) .

- Figures : Use line graphs for time-dependent degradation and heatmaps for genomic data. Ensure color accessibility and high-resolution formats .

- Reproducibility : Publish experimental protocols, instrument settings, and raw datasets in repositories like Zenodo or Figshare. Reference these in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.